5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine
Description
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by distinct substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. The compound features:
- Chlorine at position 5, which enhances electrophilicity and influences reactivity in substitution reactions.
- Fluorine at position 2, contributing to metabolic stability and binding affinity via hydrogen bonding interactions.
- Methoxy group at position 4, increasing lipophilicity and modulating solubility.
- Trichloromethyl group at position 6, a strong electron-withdrawing substituent that stabilizes the ring system and may enhance cytotoxicity .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4FN2O/c1-14-4-2(7)3(6(8,9)10)12-5(11)13-4/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBQTPNCAIFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol, sodium methoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Substituent Impact Analysis:
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
Fluorine and methoxy groups likely enhance cell permeability and target specificity .
Biological Activity
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the introduction of halogen substituents on the pyrimidine ring. The presence of the trichloromethyl group enhances its reactivity and potential biological activity.
Table 1: Summary of Synthetic Methods
| Method | Description |
|---|---|
| Halogenation | Introduction of chlorine and fluorine via electrophilic aromatic substitution. |
| Nucleophilic Substitution | Reaction with nucleophiles to replace halogen atoms with other functional groups. |
| Coupling Reactions | Formation of more complex structures through reactions with other organic compounds. |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its efficacy against different cell lines.
Anticancer Properties
Research has demonstrated that this compound exhibits potent inhibitory effects on several cancer cell lines, including leukemia and solid tumors. For instance, studies have shown that it inhibits the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating strong cytotoxicity.
Table 2: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| L1210 (mouse leukemia) | <10 | Inhibition of nucleotide synthesis |
| A549 (lung cancer) | <50 | Induction of apoptosis |
| MCF-7 (breast cancer) | <30 | Cell cycle arrest at G1 phase |
The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in nucleotide metabolism. This inhibition leads to a decrease in DNA synthesis and ultimately triggers apoptosis in sensitive cell lines.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Leukemia Cells : A study published in PubMed evaluated the effects of various pyrimidine derivatives, including this compound, against L1210 cells. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent for leukemia .
- Solid Tumor Models : In another study, this compound was tested against A549 lung cancer cells, where it demonstrated a dose-dependent increase in apoptosis markers, suggesting its utility in targeting solid tumors .
Applications in Drug Development
Due to its promising biological activity, this compound is being explored for development into new therapeutic agents. Its structural modifications could lead to derivatives with enhanced efficacy or reduced toxicity.
Potential Applications:
- Anticancer Therapies : Development as a chemotherapeutic agent targeting various cancers.
- Antiviral Agents : Exploration for efficacy against viral infections due to structural similarities with known antiviral drugs.
Q & A
Q. How can researchers assess the environmental impact of synthetic byproducts (e.g., chlorinated waste)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
